molecular formula C20H19FN2O3 B5914253 N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5914253
M. Wt: 354.4 g/mol
InChI Key: OJDTXCHRVHWNMV-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been widely used in scientific research. The compound belongs to the class of quinolone derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of various enzymes, including topoisomerase II and DNA gyrase. The compound has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the replication of viruses. The compound has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various studies. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One direction is to further investigate the compound's potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as an antiviral and antibacterial agent. Further research is also needed to fully understand the compound's mechanism of action and potential toxicity.
In conclusion, N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a promising compound that has shown potential in various scientific research applications. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the final product.

Scientific Research Applications

N-(3-fluorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively used in scientific research. The compound has shown promising results in various studies, including anticancer, antiviral, and antibacterial activities. The compound has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-2-10-23-16-9-4-3-8-15(16)18(24)17(20(23)26)19(25)22-12-13-6-5-7-14(21)11-13/h3-9,11,24H,2,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDTXCHRVHWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Fluorophenyl)methyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

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